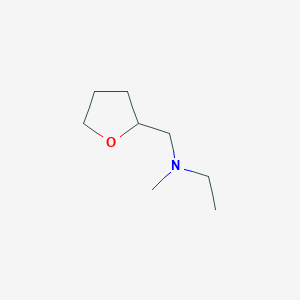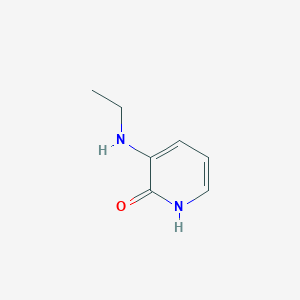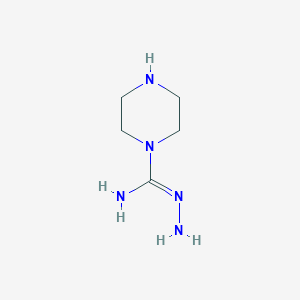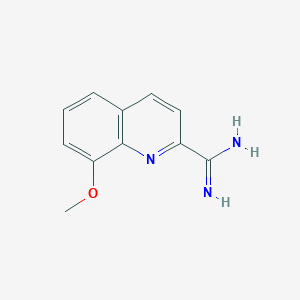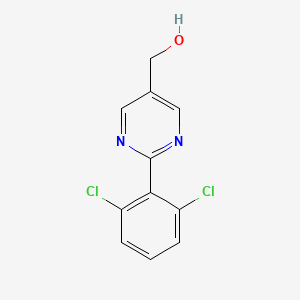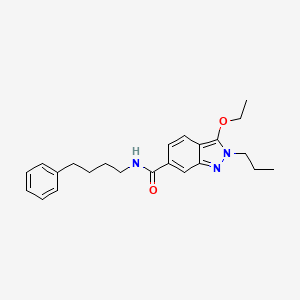
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Carboxamide Group: This step may involve the reaction of the indazole core with carboxylic acid derivatives under amide formation conditions.
Substitution with Ethoxy, Phenylbutyl, and Propyl Groups: These substituents can be introduced through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or propyl groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and other substituents may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indazole-3-carboxamide: Lacks the ethoxy, phenylbutyl, and propyl substituents.
2H-Indazole-6-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
3-Phenyl-2H-indazole: Has a phenyl group at the 3-position instead of the ethoxy and propyl groups.
Uniqueness
The unique combination of substituents in 2H-Indazole-6-carboxamide, 3-ethoxy-N-(4-phenylbutyl)-2-propyl- may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
Propiedades
Número CAS |
919108-07-9 |
|---|---|
Fórmula molecular |
C23H29N3O2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-ethoxy-N-(4-phenylbutyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-16-26-23(28-4-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
Clave InChI |
INKSLJKETIBZQE-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
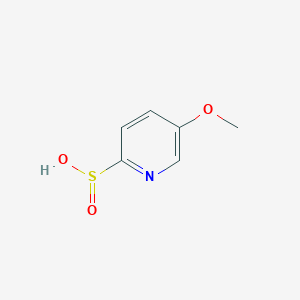
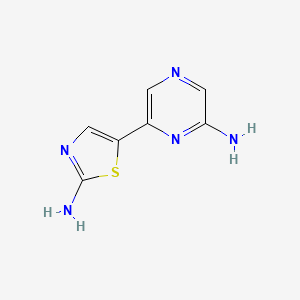
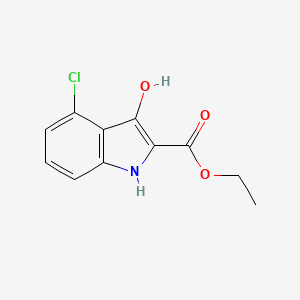
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
